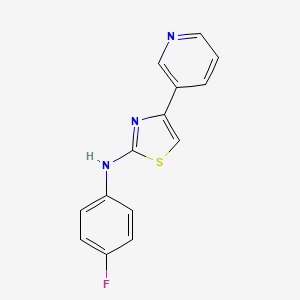
N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine is a substituted aniline.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study synthesized novel pyridine-thiazole hybrid molecules, including derivatives similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, and explored their anticancer properties. These compounds demonstrated high antiproliferative activity against various tumor-derived cell lines. The study highlighted the selectivity of certain derivatives for cancer cell lines, indicating their potential as anticancer agents. The mechanism of action was linked to inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Dopaminergic Properties
Another research focused on a class of compounds similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, specifically 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines. These were identified as dopamine agonists with central nervous system effects. The study detailed the design, synthesis, and dopaminergic properties, highlighting their potential in neurological research and therapy (Jaén et al., 1990).
Antimicrobial Activity
A series of compounds, including derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, were synthesized and evaluated for their antimicrobial activity. The synthesized compounds exhibited notable antimicrobial properties against various bacterial and fungal strains (Badiger et al., 2013).
Fluorescent pH Sensor
A heteroatom-containing organic fluorophore, closely related to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, was developed as a fluorescent pH sensor. The molecule demonstrated the phenomenon of aggregation-induced emission (AIE) and could function as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
ICT-Based Fluorescent Sensor
2-Pyridylthiazole derivatives, structurally similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, were developed as ratiometric fluorescent sensors for Fe(III). The study explored the intramolecular charge transfer (ICT) properties of these compounds, highlighting their potential applications in analytical chemistry (Wang et al., 2016).
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine |
|---|---|
Fórmula molecular |
C14H10FN3S |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H10FN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18) |
Clave InChI |
ZYCLZXHOEKNHLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





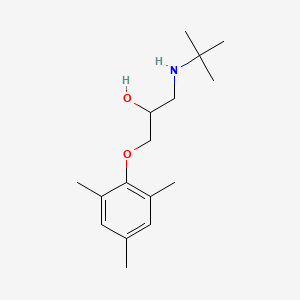
![4-[[2-(4-Ethyl-3-oxo-2-morpholinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1225449.png)
![1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1225450.png)
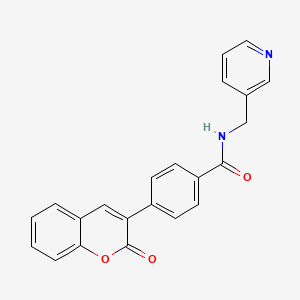
![2-cyano-N-(phenylmethyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1225455.png)
![5-Bromo-2-[[2-(4-tert-butylphenoxy)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1225457.png)
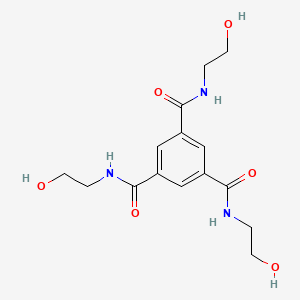
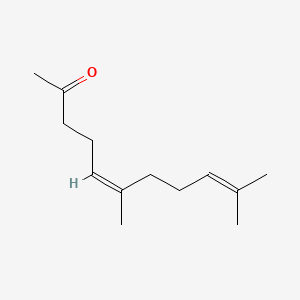
![2-[[(4-Methyl-1-piperazinyl)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B1225464.png)
![N-[[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-sulfanylidenemethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B1225465.png)
![3-Amino-4-furan-2-yl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid phenylamide](/img/structure/B1225466.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide](/img/structure/B1225467.png)